N,N-Diethyl-4-((3-(hydrazonomethyl)-2-morpholinocyclopent-2-en-1-ylidene)methyl)aniline
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Overview
Description
N,N-Diethyl-4-((3-(hydrazonomethyl)-2-morpholinocyclopent-2-en-1-ylidene)methyl)aniline is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a hydrazonomethyl group, and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-((3-(hydrazonomethyl)-2-morpholinocyclopent-2-en-1-ylidene)methyl)aniline typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Hydrazonomethyl Group: This step involves the reaction of the morpholine derivative with hydrazine and formaldehyde under acidic conditions to form the hydrazonomethyl group.
Cyclopentene Ring Formation: The cyclopentene ring can be introduced through a Diels-Alder reaction involving a suitable diene and dienophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-((3-(hydrazonomethyl)-2-morpholinocyclopent-2-en-1-ylidene)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazonomethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Reduced derivatives with hydrogenated bonds.
Substitution Products: Alkylated derivatives at the hydrazonomethyl group.
Scientific Research Applications
N,N-Diethyl-4-((3-(hydrazonomethyl)-2-morpholinocyclopent-2-en-1-ylidene)methyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound can serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It can be used in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-((3-(hydrazonomethyl)-2-morpholinocyclopent-2-en-1-ylidene)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazonomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-((3-(hydrazonomethyl)-2-piperidinocyclopent-2-en-1-ylidene)methyl)aniline
- N,N-Diethyl-4-((3-(hydrazonomethyl)-2-pyrrolidinocyclopent-2-en-1-ylidene)methyl)aniline
Uniqueness
N,N-Diethyl-4-((3-(hydrazonomethyl)-2-morpholinocyclopent-2-en-1-ylidene)methyl)aniline is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to similar compounds with piperidine or pyrrolidine rings. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H30N4O |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-[3-[(E)-hydrazinylidenemethyl]-2-morpholin-4-ylcyclopent-2-en-1-ylidene]methyl]aniline |
InChI |
InChI=1S/C21H30N4O/c1-3-24(4-2)20-9-5-17(6-10-20)15-18-7-8-19(16-23-22)21(18)25-11-13-26-14-12-25/h5-6,9-10,15-16H,3-4,7-8,11-14,22H2,1-2H3/b18-15+,23-16+ |
InChI Key |
WKWBLESKNUGSMS-WINQIOIRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC(=C2N3CCOCC3)/C=N/N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC(=C2N3CCOCC3)C=NN |
Origin of Product |
United States |
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